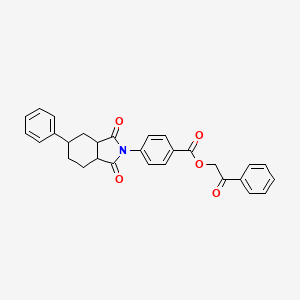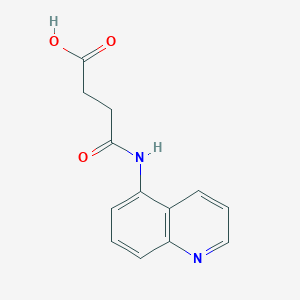![molecular formula C14H17NO6S B12471198 3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B12471198.png)
3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features It contains a methoxy group, a morpholine-4-sulfonyl group, and a phenyl ring, all connected to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(morpholine-4-sulfonyl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(morpholine-4-sulfonyl)phenylprop-2-enoic acid.
Reduction: Formation of 3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-methoxy-3-(morpholine-4-sulfonyl)benzoic acid
- 3-(morpholine-4-sulfonyl)phenylacetic acid
- 4-methoxy-3-(morpholine-4-sulfonyl)benzaldehyde
Uniqueness
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and sulfonyl groups, along with the prop-2-enoic acid backbone, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C14H17NO6S |
|---|---|
分子量 |
327.35 g/mol |
IUPAC名 |
3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-12-4-2-11(3-5-14(16)17)10-13(12)22(18,19)15-6-8-21-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17) |
InChIキー |
OYGGTLFOKHJENI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)

![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)
![ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)

![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471163.png)
![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12471174.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471175.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471179.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
